molecular formula C12H15NO3 B13999141 Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester CAS No. 5449-17-2

Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester

Cat. No.: B13999141
CAS No.: 5449-17-2
M. Wt: 221.25 g/mol
InChI Key: YTAPWLACGAQJDC-UHFFFAOYSA-N
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Description

Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester, also known as N-ethyl-2-phenyl-malonamic acid methyl ester, is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.252 g/mol . This compound is characterized by its benzene ring attached to an acetic acid moiety, which is further modified by an ethylamino carbonyl group and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester typically involves the reaction of benzeneacetic acid derivatives with ethylamine and subsequent esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. The ethylamino carbonyl group plays a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester is unique due to the presence of both the ethylamino carbonyl and methyl ester groups, which confer distinct chemical properties and reactivity. These modifications enhance its versatility in synthetic applications and its potential biological activity .

Properties

CAS No.

5449-17-2

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 3-(ethylamino)-3-oxo-2-phenylpropanoate

InChI

InChI=1S/C12H15NO3/c1-3-13-11(14)10(12(15)16-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14)

InChI Key

YTAPWLACGAQJDC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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